
Molybdenum--sulfanylidenenickel (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum–sulfanylidenenickel (1/1) is a compound that consists of molybdenum and nickel atoms bonded with a sulfanylidenen ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum–sulfanylidenenickel (1/1) typically involves the reaction of molybdenum and nickel precursors with a sulfur source under controlled conditions. One common method is the co-precipitation of molybdenum and nickel salts followed by sulfurization. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of molybdenum–sulfanylidenenickel (1/1) may involve large-scale chemical reactors where molybdenum and nickel salts are mixed with sulfur compounds. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
化学反应分析
Types of Reactions
Molybdenum–sulfanylidenenickel (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the sulfanylidenen ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or hydrazine, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum and nickel oxides, while reduction may produce lower oxidation state compounds.
科学研究应用
Molybdenum–sulfanylidenenickel (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and hydrodesulfurization.
Materials Science: The compound is studied for its potential use in advanced materials, such as superconductors and magnetic materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, such as antimicrobial agents.
Industry: It is used in industrial processes that require robust and efficient catalysts.
作用机制
The mechanism by which molybdenum–sulfanylidenenickel (1/1) exerts its effects involves the interaction of its molybdenum and nickel centers with substrates. The sulfanylidenen ligand plays a crucial role in stabilizing the compound and facilitating its reactivity. Molecular targets and pathways involved include electron transfer processes and coordination with other molecules.
相似化合物的比较
Similar Compounds
Molybdenum disulfide (MoS2): A well-known compound with similar sulfur ligands, used in lubrication and catalysis.
Nickel sulfide (NiS): Another compound with nickel and sulfur, used in various industrial applications.
Uniqueness
Molybdenum–sulfanylidenenickel (1/1) is unique due to its combination of molybdenum and nickel with a sulfanylidenen ligand, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
59787-38-1 |
|---|---|
分子式 |
MoNiS |
分子量 |
186.71 g/mol |
IUPAC 名称 |
molybdenum;sulfanylidenenickel |
InChI |
InChI=1S/Mo.Ni.S |
InChI 键 |
MRDDPVFURQTAIS-UHFFFAOYSA-N |
规范 SMILES |
S=[Ni].[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


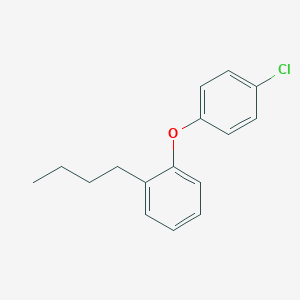
![N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14617622.png)
![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)

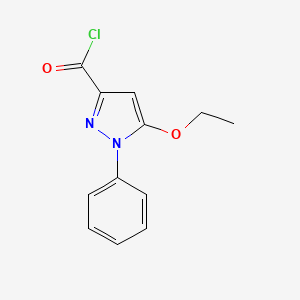
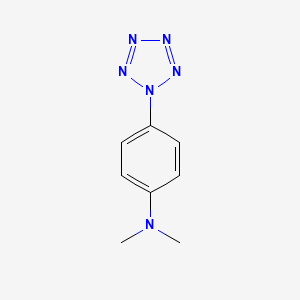

![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
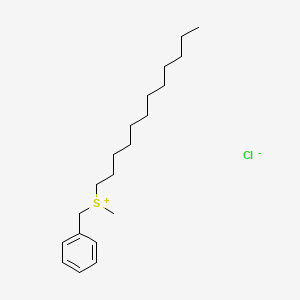
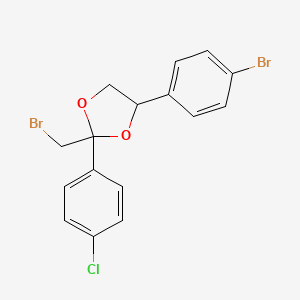
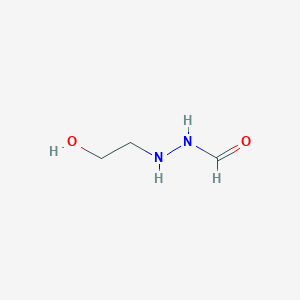
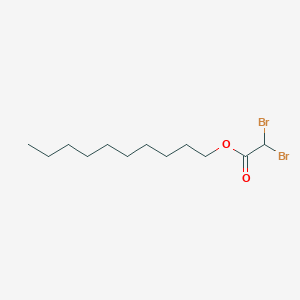
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
